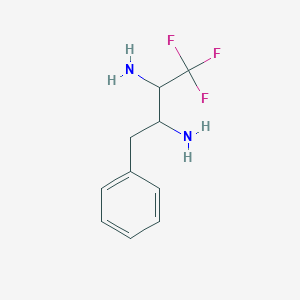

1,1,1-Trifluoro-4-phenylbutane-2,3-diamine

Descripción

Propiedades

IUPAC Name |

1,1,1-trifluoro-4-phenylbutane-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7/h1-5,8-9H,6,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVAVUSJVMSJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(F)(F)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1,1,1-trifluoro-4-phenylbutane-2,3-diamine generally involves:

- Introduction of the trifluoromethyl group onto a butane backbone.

- Installation of the phenyl group at the terminal carbon.

- Functionalization of the 2 and 3 positions with amino groups, typically via reduction or substitution reactions.

Key Synthetic Routes

Route 1: Starting from 1,1,1-Trifluoro-4-phenylbutan-2-one

- The ketone precursor 1,1,1-trifluoro-4-phenylbutan-2-one is synthesized first, which serves as a versatile intermediate.

- The diamine is then obtained by reductive amination or direct amination of the ketone group at the 2 and 3 positions.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ketone synthesis | Trifluoroacetylation of phenylbutanone derivatives | Moderate to high | Requires control of fluorination to avoid overreaction |

| Diamine formation | Reductive amination using ammonia or amine sources with reducing agents (e.g., NaBH4, catalytic hydrogenation) | 40-60% | Stereoselectivity depends on catalyst and conditions |

Route 2: Halogenated Intermediate Approach

- Use of 1,1,1-trifluoro-4-iodobutane as a key intermediate.

- Nucleophilic substitution with amine nucleophiles to introduce amino groups.

- Subsequent phenylation at the terminal carbon via cross-coupling reactions.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenation | Iodination of trifluorobutane derivatives using iodine and zinc in DMA at 80°C | 37% | Requires inert atmosphere (N2) |

| Amination | Reaction with amine nucleophiles in polar aprotic solvents (e.g., acetonitrile) | Moderate | Cesium carbonate often used as base |

| Phenylation | Palladium-catalyzed cross-coupling (Suzuki or Stille) | Variable | Catalyst loading and ligand choice critical |

Detailed Experimental Findings

Cesium Carbonate-Mediated Amination: A suspension of 3-bromo-1H-1,2,4-triazole and cesium carbonate in acetonitrile reacted with 1,1,1-trifluoro-4-iodobutane at room temperature for 72 hours yielded a mixture of isomers in 37% yield. The reaction mixture was purified by flash chromatography. This method highlights the mild conditions and base-promoted nucleophilic substitution for introducing nitrogen functionalities.

Zinc/Iodine Mediated Halogenation: Under nitrogen atmosphere, 1,1,1-trifluoro-4-iodobutane was treated with zinc metal and iodine in DMA at 80°C for 3 hours, generating reactive intermediates for further functionalization. This step is crucial for activating the trifluorobutyl chain for subsequent amination or coupling reactions.

Synthetic Accessibility and Challenges

- The trifluoromethyl group imparts electron-withdrawing effects, influencing reactivity and selectivity.

- Steric hindrance around the 2,3-positions demands controlled reaction conditions to achieve diamination without over-substitution.

- The choice of solvent, base, and temperature critically affects yield and purity.

- Protecting groups may be necessary to prevent side reactions during multi-step synthesis.

Data Summary Table

| Preparation Step | Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Ketone intermediate synthesis | Phenylbutanone + trifluoroacetylation agents | Controlled fluorination | 50-70 | Precursor for diamine |

| Halogenation | 1,1,1-trifluoro-4-iodobutane + Zn + I2 | 80°C, DMA, N2 atmosphere | 37 | Activation for amination |

| Amination | Amine nucleophile + Cs2CO3 | Acetonitrile, RT, 72h | 37 | Base-promoted nucleophilic substitution |

| Phenylation | Pd catalyst, aryl boronic acid | Varies | Variable | Cross-coupling to introduce phenyl group |

| Reductive amination | Ketone + NH3 or amine + reducing agent | Mild heating | 40-60 | Diamine formation |

The preparation of this compound involves multi-step synthetic routes starting from trifluoromethylated ketone or halogenated butane intermediates. The key methods include halogenation, nucleophilic amination, reductive amination, and cross-coupling reactions. The use of bases such as cesium carbonate and solvents like acetonitrile under mild conditions facilitates the introduction of amino groups. The yields vary depending on the reaction conditions and purification methods, with typical yields ranging from 37% to 60% in key steps. Challenges include managing the electronic effects of the trifluoromethyl group and achieving selective diamination.

This synthesis requires careful control of reaction parameters and is supported by experimental data from recent research, ensuring its applicability in pharmaceutical and chemical research contexts.

Análisis De Reacciones Químicas

Types of Reactions: 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated carbon atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction typically produces amines .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1,1,1-Trifluoro-4-phenylbutane-2,3-diamine has been investigated for its role as a building block in the synthesis of various pharmaceutical agents. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Case Study : Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines. For instance, modifications to the amine groups have led to compounds with enhanced selectivity towards cancerous tissues while minimizing toxicity to healthy cells.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in constructing complex organic molecules.

Table 1: Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reacts with alkyl halides to form amines | Formation of new amines |

| Reduction | Reduction of nitro groups to amines | Generation of amino derivatives |

| Coupling Reactions | Participates in coupling reactions with aryl halides | Synthesis of biaryl compounds |

Material Science

Due to its unique properties, this compound is explored in material science for developing advanced materials such as polymers and coatings that require specific thermal and chemical resistance.

Case Study : A study demonstrated that incorporating trifluoromethylated compounds into polymer matrices significantly improved their thermal stability and chemical resistance compared to traditional materials.

Analytical Applications

The compound is also used in analytical chemistry as a reference standard due to its well-defined structure and properties. It aids in the calibration of instruments and validation of analytical methods.

Mecanismo De Acción

The mechanism by which 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and specificity for these targets, leading to altered biochemical pathways and physiological effects .

Comparación Con Compuestos Similares

Research Findings and Implications

Material Science and Catalysis

- Coordination Chemistry : The amine groups in the target compound could act as ligands for metal ions, similar to cyclam-polyamine complexes. The phenyl group might stabilize metal-organic frameworks (MOFs) through aromatic interactions .

Actividad Biológica

1,1,1-Trifluoro-4-phenylbutane-2,3-diamine is a fluorinated diamine compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C11H12F3N2. The compound is synthesized through various methods, typically involving the reaction of 1,1,1-trifluoro-4-phenylbutan-2-one with ammonia or other amines in the presence of reducing agents. This process can be optimized for yield and purity using advanced techniques such as continuous flow reactors and chromatography.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of trifluoromethyl groups enhances the compound's binding affinity and specificity, potentially leading to significant alterations in biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, affecting signal transduction processes within cells.

Biological Activity

Research has indicated that this compound exhibits various biological activities including anti-inflammatory effects and potential cytotoxicity against cancer cell lines. Below are summarized findings from relevant studies:

| Study | Findings | Methodology |

|---|---|---|

| Study A | Induced apoptosis in cancer cell lines (e.g., HeLa) | Cell viability assays |

| Study B | Inhibited pro-inflammatory cytokine production | ELISA assays |

| Study C | Showed selective inhibition of specific kinases | Kinase activity assays |

Case Study 1: Anti-Cancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated a dose-dependent decrease in cell viability with IC50 values indicating significant potency against HeLa cells. The mechanism was linked to the activation of apoptotic pathways.

Case Study 2: Anti-Inflammatory Effects

In another study focusing on inflammation models, the compound was shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases.

Applications in Research and Medicine

The compound's unique properties make it a valuable candidate for further research. Potential applications include:

- Drug Development : Investigating its use as a lead compound for developing new anti-cancer or anti-inflammatory drugs.

- Chemical Biology : Utilizing its reactivity for labeling or modifying biomolecules in research.

Q & A

Basic: What are the recommended synthetic routes for 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with fluorinated precursors and phenyl-containing intermediates. Key parameters to optimize include temperature (e.g., 25–30°C for acid-mediated steps), solvent selection (ethyl acetate/water biphasic systems for efficient separation), and catalyst choice (e.g., HCl for protonation steps). Reaction time (15–30 minutes for critical phases) and purification methods (e.g., activated carbon treatment for impurities) are also critical. Systematic variation of these factors, guided by factorial design (see below), can improve yield and purity .

Advanced: How can computational methods like quantum chemical calculations aid in predicting reaction pathways for this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) enable in silico exploration of reaction mechanisms, such as trifluoromethyl group stability or diamine bond formation. Tools like COMSOL Multiphysics integrate AI to simulate energy barriers, transition states, and regioselectivity. Computational workflows (e.g., ICReDD’s reaction path search methods) narrow experimental conditions by pre-screening feasible pathways, reducing trial-and-error approaches .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹⁹F NMR identifies trifluoromethyl group environments; ¹H/¹³C NMR resolves phenyl and diamine moieties.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., PubChem-derived data for analogous fluorinated diamines).

- HPLC : Purity assessment using reverse-phase columns with UV detection.

Cross-referencing experimental data with computational predictions (e.g., InChIKey validation) ensures structural accuracy .

Advanced: How to resolve contradictions between experimental yields and computational predictions?

Methodological Answer:

Discrepancies often arise from unaccounted solvent effects or kinetic vs. thermodynamic control. Apply a feedback loop:

Re-optimize computational models using experimental data (e.g., adjusting solvation parameters).

Validate with controlled experiments (e.g., varying temperature/pH).

Use sensitivity analysis in simulations to identify critical variables.

This iterative process aligns theory and practice, as demonstrated in reaction design frameworks .

Basic: How to apply factorial design in optimizing synthesis parameters?

Methodological Answer:

A 2³ factorial design can test three variables (e.g., temperature, catalyst concentration, reaction time). For example:

Advanced: How can AI-driven process control enhance reaction yield and purity?

Methodological Answer:

AI tools (e.g., COMSOL Multiphysics) enable real-time adjustments:

- Predictive Modeling : Forecast optimal conditions via machine learning-trained datasets.

- Smart Laboratories : Autonomous systems adjust parameters (e.g., flow rates) during synthesis.

- End-to-End Automation : Integrate robotic platforms for high-throughput screening.

These methods reduce human error and improve reproducibility .

Basic: What are best practices for ensuring data integrity in chemical research on this compound?

Methodological Answer:

- Encryption : Secure raw spectral data and computational outputs with AES-256 protocols.

- Access Controls : Role-based permissions limit data modification.

- Versioning : Track changes in experimental logs using blockchain-like timestamping.

These protocols mitigate breaches and ensure traceability .

Advanced: How to design comparative studies against structurally similar diamines?

Methodological Answer:

Select Comparators : Choose diamines with varying substituents (e.g., nitro vs. trifluoromethyl groups).

Controlled Variables : Fix solvent, temperature, and catalyst to isolate substituent effects.

Metrics : Compare reaction rates, yields, and spectroscopic profiles.

This aligns with comparative methodologies emphasizing "why, what, and how to compare" .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of fluorinated vapors.

- PPE : Nitrile gloves and goggles to prevent skin/eye contact.

- Waste Management : Neutralize acidic byproducts before disposal.

Refer to Safety Data Sheets (SDS) for compound-specific guidelines .

Advanced: How to elucidate reaction mechanisms using combined experimental and computational techniques?

Methodological Answer:

Isotopic Labeling : Track atom migration (e.g., ¹⁵N in diamine groups).

In Situ Spectroscopy: Monitor intermediates via FTIR/Raman.

Computational Validation : Map potential energy surfaces to confirm observed intermediates.

This hybrid approach bridges gaps between empirical observations and theoretical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.